![molecular formula C14H13BrO B1279669 (4-Bromophenyl)(4-methylphenyl)methanol CAS No. 29334-17-6](/img/structure/B1279669.png)
(4-Bromophenyl)(4-methylphenyl)methanol
Overview
Description
“(4-Bromophenyl)(4-methylphenyl)methanol” is a chemical compound with the molecular formula C14H13BrO. It has an average mass of 277.156 Da and a monoisotopic mass of 276.014984 Da .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(4-methylphenyl)methanol” consists of a bromophenyl group (a phenyl ring with a bromine atom) and a methylphenyl group (a phenyl ring with a methyl group) connected by a methanol group .Physical And Chemical Properties Analysis
“(4-Bromophenyl)(4-methylphenyl)methanol” has a molecular formula of C14H13BrO. It has an average mass of 277.156 Da and a monoisotopic mass of 276.014984 Da .Scientific Research Applications
Organic Synthesis
(4-Bromophenyl)(4-methylphenyl)methanol: is a valuable intermediate in organic synthesis. It can be used to synthesize various biphenyl compounds , which are crucial in the development of new pharmaceuticals, agrochemicals, and OLED materials . Its bromine atom makes it a versatile building block for cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in constructing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of benzophenone derivatives . These derivatives have been studied for their potential anti-inflammatory, antimalarial, and anticancer properties . The presence of the bromine atom allows for further functionalization, which is essential in the drug discovery process.
Material Science
The compound’s molecular structure is beneficial in material science, particularly in the creation of polymers and resins . Its phenyl rings can contribute to the rigidity and thermal stability of polymers, making it suitable for high-performance materials used in aerospace and electronics .
Analytical Chemistry
In analytical chemistry, (4-Bromophenyl)(4-methylphenyl)methanol can be used as a standard or reference compound in various spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . It helps in the identification and quantification of similar compounds within complex mixtures.
Photocatalysis
This compound may also find applications in photocatalysis. Its structure could be involved in the design of photocatalysts that facilitate light-driven chemical reactions, which are essential for environmental remediation and the synthesis of fine chemicals .
Chemical Education
Lastly, (4-Bromophenyl)(4-methylphenyl)methanol can be used in chemical education as a model compound to teach organic synthesis techniques and reaction mechanisms . Its reactivity and transformations can demonstrate key concepts in organic chemistry curricula .
Safety and Hazards
properties
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSVWMYQPYYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471840 | |
Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-methylphenyl)methanol | |
CAS RN |
29334-17-6 | |
Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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